1,3,4-Thiadiazole-2-carbonyl chloride

描述

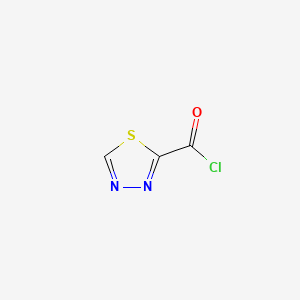

1,3,4-Thiadiazole-2-carbonyl chloride is a heterocyclic compound featuring a thiadiazole ring substituted with a carbonyl chloride group.

准备方法

Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,3,4-thiadiazole-2-thiol with oxalyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired carbonyl chloride derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors, and ensuring safe handling of reactive intermediates .

化学反应分析

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Key Reactions:

- Amide Formation : Reacts with primary/secondary amines to yield substituted 1,3,4-thiadiazole-2-carboxamides. For example: This reaction is typically performed in anhydrous solvents (e.g., THF or DCM) at 0–25°C, with yields exceeding 85%.

- Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of a base (e.g., pyridine) to form esters: Yields range from 70% to 95% depending on the alcohol’s steric bulk.

Table 1: Representative Nucleophilic Substitutions

| Nucleophile | Product Class | Reaction Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | Carboxamide | DCM, 0°C, 2 h | 92 | |

| Ethanol | Ethyl carboxylate | Pyridine, reflux, 4 h | 88 | |

| Thiophenol | Thioester | THF, RT, 3 h | 78 |

Cyclization Reactions

The compound participates in cyclodehydration reactions to form fused heterocycles. For instance, it reacts with hydrazines or thiosemicarbazides to generate triazole or thiadiazole derivatives.

Example Pathway:

Reaction with thiosemicarbazide in the presence of polyphosphate ester (PPE) yields 2-amino-1,3,4-thiadiazoles:This one-pot method achieves yields of 70–90% under mild conditions (chloroform, <85°C) .

Anticonvulsant Agents

Reaction with sulfonamides or hydrazide derivatives produces compounds with anticonvulsant activity. For example:These derivatives exhibit ED values as low as 16 mg/kg in maximal electroshock (MES) tests .

Antimicrobial Agents

Condensation with aryl hydrazines generates 5-aryl-1,3,4-thiadiazoles, which show moderate to strong activity against Staphylococcus aureus and Candida albicans (MIC: 8–64 µg/mL) .

Mechanistic Insights

The reactivity of 1,3,4-thiadiazole-2-carbonyl chloride is driven by:

科学研究应用

Anticancer Applications

1,3,4-Thiadiazole derivatives have garnered considerable attention in the field of oncology due to their potential as anticancer agents. The structure of 1,3,4-thiadiazole-2-carbonyl chloride allows for various modifications that enhance its biological activity.

Case Studies

- A recent study synthesized several 1,3,4-thiadiazole derivatives and tested their efficacy against various cancer cell lines including MCF-7 (breast cancer) and LoVo (colon cancer). The results indicated significant cytotoxic effects with IC50 values as low as 0.28 µg/mL for some compounds .

- Another investigation highlighted the anticancer potential of 5-aryl substituted 1,3,4-thiadiazoles which showed promising results in inhibiting cell growth and inducing apoptosis in tumor cells .

Antiviral Activity

The antiviral properties of 1,3,4-thiadiazole derivatives are also noteworthy. Research has indicated that these compounds can serve as effective inhibitors against various viral infections.

Case Studies

- A study expanded the chemical diversity of 1,3,4-thiadiazole derivatives and demonstrated their effectiveness against Mpro with promising inhibitory constants. This research contributes to the ongoing efforts to develop antiviral therapies targeting coronaviruses .

Other Pharmacological Activities

Beyond anticancer and antiviral applications, 1,3,4-thiadiazole derivatives exhibit a range of other pharmacological effects:

Antibacterial Properties

- Several studies have reported the antibacterial activity of 1,3,4-thiadiazole compounds against various pathogens including Staphylococcus aureus. These compounds often show enhanced efficacy when used in combination with conventional antibiotics .

Anti-inflammatory and Analgesic Effects

- Research indicates that certain derivatives possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis or chronic pain .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 1,3,4-thiadiazole-2-carbonyl chloride largely depends on its derivatives. For instance, in medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. The thiadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .

相似化合物的比较

1,3,4-Thiadiazole-2-thiol: Shares the thiadiazole core but with a thiol group instead of a carbonyl chloride.

1,3,4-Oxadiazole-2-carbonyl chloride: Similar structure but with an oxygen atom replacing the sulfur in the ring.

Uniqueness: 1,3,4-Thiadiazole-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for diverse chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex molecules .

生物活性

1,3,4-Thiadiazole-2-carbonyl chloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activities

The 1,3,4-thiadiazole scaffold is associated with a wide range of biological activities, including:

- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction.

- Anti-inflammatory Effects : Potential to reduce inflammation markers in various models.

- Anticonvulsant Activity : Shown to possess properties that may help in managing epilepsy.

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of thiosemicarbazide with carbonyl compounds. The introduction of different substituents can enhance biological activity. For example:

- Halogen Substitution : Halogenated derivatives have shown increased antibacterial activity against Gram-positive bacteria .

- Aryl Groups : The inclusion of aryl groups has been linked to enhanced anticancer activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:

- A derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity .

- Another study reported that modifications in the thiadiazole structure improved cytotoxicity against HepG2 liver cancer cells .

Antimicrobial Properties

1,3,4-thiadiazole derivatives have been evaluated for their antimicrobial properties:

- A study assessed the antibacterial activity of various derivatives against standard strains and found that certain compounds exhibited effectiveness comparable to traditional antibiotics like ampicillin .

| Compound | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Anticancer (MCF-7) | 0.28 | |

| Compound B | Antibacterial (Gram-positive) | Varies | |

| Compound C | Antifungal (C. albicans) | Moderate |

Anti-inflammatory and Anticonvulsant Activities

The anti-inflammatory effects of thiadiazole derivatives have been documented in several studies. For example:

- Compounds have shown the ability to inhibit inflammatory cytokines in vitro and in vivo models.

- Additionally, certain derivatives have been reported to exhibit anticonvulsant properties with lower toxicity compared to existing medications .

The biological activities of 1,3,4-thiadiazole derivatives are often attributed to their ability to interact with specific biological targets:

- Caspases Activation : In anticancer studies, the induction of apoptotic pathways through caspase activation has been observed.

- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes like carbonic anhydrase and kinesin spindle protein (KSP), which are crucial in various physiological processes .

Future Directions

The ongoing research into 1,3,4-thiadiazole derivatives suggests potential for developing new therapeutic agents. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Understanding how modifications affect biological activity can lead to more effective compounds.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models will be crucial for clinical applications.

属性

IUPAC Name |

1,3,4-thiadiazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2OS/c4-2(7)3-6-5-1-8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLQVCRGURGBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664486 | |

| Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104473-08-7 | |

| Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。